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Compound of Interest

Compound Name: S-tert-Leucine N-methylamide

Cat. No.: B1584154 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
S-tert-Leucine N-methylamide is a valuable chiral building block in peptide synthesis, prized

for its ability to introduce steric bulk and enhance the metabolic stability of peptides. Its unique

tert-butyl group can influence peptide conformation and receptor-binding affinity, making it a

significant component in the design of therapeutic peptides and peptidomimetics. These

application notes provide detailed protocols for the incorporation of S-tert-Leucine derivatives in

both solid-phase and solution-phase peptide synthesis.

Key Applications
S-tert-Leucine N-methylamide and its derivatives are utilized in several key areas of research

and drug development:

Enhanced Stability: The tert-butyl group provides steric hindrance, protecting the adjacent

peptide bond from enzymatic degradation and increasing the half-life of the resulting peptide.

Improved Bioactivity: The conformational constraints imposed by the bulky side chain can

lock the peptide into a bioactive conformation, leading to higher binding affinity and potency.

Drug Design: This building block is explored in the development of enzyme inhibitors and

other therapeutic agents with improved pharmacokinetic profiles.[1]
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Biochemical Research: It serves as a tool to probe protein-protein interactions and enzyme

active sites.[1]

Data Presentation
Quantitative Data from Peptide Coupling Reactions
The following table summarizes quantitative data from representative peptide coupling

reactions involving S-tert-Leucine derivatives.

Reaction/Pepti
de Fragment

Coupling
Method

Yield (%)
Purity/Enantio
meric Excess
(e.e.)

Reference

N-formyl-L-

leucyl-L-tert.-

leucine-N-

methylamide

Solution-phase Good
99% e.e. (L-

leucine fragment)
[2][3]

L-leucyl-L-tert.-

leucine-N-

methylamide

Deformylation Good

>98% purity,

99% e.e. (L-

leucine fragment)

[2]

Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
Incorporating Fmoc-S-tert-Leucine-OH
This protocol outlines the manual solid-phase synthesis of a peptide containing an S-tert-

leucine residue using Fmoc chemistry.

Materials:

Fmoc-S-tert-Leucine-OH (Fmoc-Tle-OH)

Rink Amide resin or other suitable solid support

N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)

Piperidine solution (20% in DMF)

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-

b]pyridinium 3-oxid hexafluorophosphate)

Base: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane

(TIS))

Washing solvents: DMF, DCM, Methanol

Syringe or reaction vessel for manual synthesis

Procedure:

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

Fmoc Deprotection:

Drain the DMF.

Add the 20% piperidine in DMF solution to the resin.

Agitate for 5 minutes, then drain.

Add a fresh aliquot of 20% piperidine in DMF and agitate for 15-20 minutes.

Drain the solution and wash the resin thoroughly with DMF (3-5 times), DCM (3 times),

and DMF (3 times).

Amino Acid Coupling:

In a separate vial, dissolve Fmoc-S-tert-Leucine-OH (3 equivalents relative to resin

loading), HBTU/HATU (2.9 equivalents), and DIPEA/NMM (6 equivalents) in DMF.
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Pre-activate the mixture by allowing it to stand for 2-5 minutes.

Add the activated amino acid solution to the deprotected resin.

Agitate the mixture for 1-2 hours. The sterically hindered nature of tert-leucine may require

a longer coupling time or double coupling.

To check for completion, perform a Kaiser test. If the test is positive (indicating free

amines), repeat the coupling step.

Once the coupling is complete, drain the solution and wash the resin with DMF (3-5

times), DCM (3 times), and DMF (3 times).

Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) cycles for each

subsequent amino acid in the peptide sequence.

Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as

described in step 2.

Cleavage and Global Deprotection:

Wash the resin with DCM and dry it under a stream of nitrogen.

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

Filter the resin and collect the filtrate containing the cleaved peptide.

Precipitate the peptide by adding cold diethyl ether.

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold

ether.

Dry the crude peptide under vacuum.

Purification: Purify the crude peptide by reverse-phase high-performance liquid

chromatography (RP-HPLC).
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Protocol 2: Solution-Phase Synthesis of a Dipeptide with
S-tert-Leucine N-methylamide
This protocol is adapted from a patented procedure for the synthesis of N-formyl-L-leucyl-L-

tert.-leucine-N-methylamide.[2][3]

Materials:

N-formyl-L-leucine

S-tert-Leucine-N-methylamide (L-tert.-leucine-N-methylamide)

Isobutylchloroformiate

N-methylmorpholine (NMM)

Tetrahydrofuran (THF)

Isopropyl acetate

Methanol

Hydrochloric acid (aqueous solution)

Sodium carbonate (saturated aqueous solution)

Procedure:

Activation of N-formyl-L-leucine:

Dissolve N-formyl-L-leucine (e.g., 100 mmol) in isopropyl acetate (e.g., 85 ml) and cool the

suspension to -15°C under a nitrogen atmosphere.[2][3]

Add isobutylchloroformiate (e.g., 90 mmol) to the suspension.[2][3]

Add a solution of N-methylmorpholine (e.g., 90 mmol) in isopropyl acetate (e.g., 25 ml)

dropwise, ensuring the temperature remains below -10°C.[2][3]
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Stir the resulting suspension for 90 minutes.[2][3]

Coupling Reaction:

In a separate flask, dissolve S-tert-Leucine-N-methylamide (e.g., 90 mmol) in methanol

(e.g., 65 ml) and cool the solution to below -10°C.[2][3]

Add the activated N-formyl-L-leucine suspension to the S-tert-Leucine-N-methylamide

solution, maintaining the temperature below -10°C.[2][3]

Stir the reaction mixture at -10°C for 30 minutes.[2][3]

Allow the reaction to warm to room temperature and continue stirring for 2 hours.[2][3]

Work-up and Isolation:

Add water (e.g., 100 ml) to the reaction mixture and adjust the pH to 1.0 with an aqueous

hydrochloride solution.[2][3]

Separate the organic layer and wash the aqueous layer with isopropyl acetate.[2][3]

Combine the organic layers and wash them with a saturated sodium carbonate solution.[2]

[3]

Evaporate the organic solvent under vacuum to obtain the crude N-formyl-L-leucyl-L-tert.-

leucine-N-methylamide.[2][3]

Deformylation (Optional):

To obtain the free amine dipeptide, the N-formyl group can be removed by methods such

as heating in an acidic aqueous solution (e.g., 1M HCl at 40°C).[2]

Purification: The crude product can be further purified by crystallization or chromatography.

[2]
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Solid-Phase Peptide Synthesis (SPPS) Workflow
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Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Solution-Phase Dipeptide Synthesis Workflow
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Caption: Workflow for Solution-Phase Dipeptide Synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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